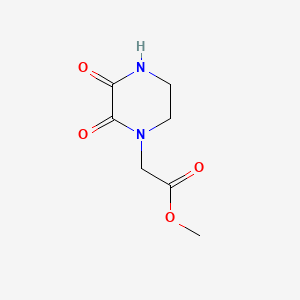

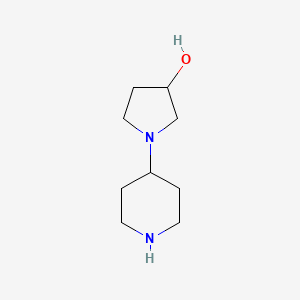

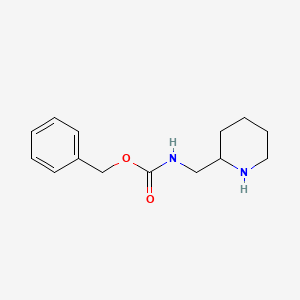

Benzyl (piperidin-2-ylmethyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Benzyl (piperidin-2-ylmethyl)carbamate” is an organic compound with the molecular formula C14H20N2O2 . It can be viewed as the ester of carbamic acid and benzyl alcohol . The compound is a white solid that is soluble in organic solvents and moderately soluble in water .

Molecular Structure Analysis

The InChI code for “Benzyl (piperidin-2-ylmethyl)carbamate” is1S/C14H20N2O2.ClH/c17-14 (16-10-13-8-4-5-9-15-13)18-11-12-6-2-1-3-7-12;/h1-3,6-7,13,15H,4-5,8-11H2, (H,16,17);1H/t13-;/m1./s1 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis

“Benzyl (piperidin-2-ylmethyl)carbamate” is a white solid with a molecular weight of 284.79 . It is soluble in organic solvents and moderately soluble in water .科学的研究の応用

Medicinal Chemistry and Drug Design

Benzyl (piperidin-2-ylmethyl)carbamate serves as a valuable scaffold for designing novel drugs. Its piperidine moiety contributes to its bioactivity. Researchers explore its derivatives to develop potential therapeutics for various diseases, including cancer, neurological disorders, and infectious diseases .

Carbon Isotope Labeling

In scientific investigations involving carbon isotopes, this compound finds utility. Researchers employ low-pressure carbonylation of benzyl carbonates and carbamates to introduce 13C isotopes. These labeled compounds are crucial for studying metabolic pathways, protein interactions, and drug metabolism .

Catalytic CO2 Reduction

Benzyl (piperidin-2-ylmethyl)carbamate participates in catalytic CO2 reduction reactions. These processes aim to convert carbon dioxide into valuable chemicals or fuels. Understanding its reactivity in such reactions contributes to sustainable chemistry .

Cascade Reactions

The acid-catalyzed condensation of benzyl carbamate with glyoxal leads to intriguing cascade reactions. These processes occur in polar protic and aprotic solvents. Researchers investigate the intermediates and products formed during these condensations, shedding light on new synthetic pathways .

Spiropiperidines and Piperidinones

Derivatives of benzyl (piperidin-2-ylmethyl)carbamate include spiropiperidines and piperidinones. These compounds exhibit diverse biological activities. Researchers explore their potential as antiviral agents, enzyme inhibitors, and modulators of cellular processes .

Multicomponent Reactions

The piperidine ring in this compound participates in multicomponent reactions. These versatile synthetic methods allow the rapid assembly of complex molecules. Researchers use benzyl (piperidin-2-ylmethyl)carbamate as a building block in such reactions .

Safety and Hazards

作用機序

Target of Action

Benzyl (piperidin-2-ylmethyl)carbamate is a piperidine derivative . Piperidine derivatives are known to play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . .

Mode of Action

It is known that the benzyl-piperidine group is often a necessary part for the successful inhibition of cholinesterase receptors . The benzyl-piperidine group provides good binding to the catalytic site, interacting with Trp84, Trp279, Phe330, and Phe331 .

特性

IUPAC Name |

benzyl N-(piperidin-2-ylmethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c17-14(16-10-13-8-4-5-9-15-13)18-11-12-6-2-1-3-7-12/h1-3,6-7,13,15H,4-5,8-11H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHVZGRBXEXJUCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CNC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662460 |

Source

|

| Record name | Benzyl [(piperidin-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (piperidin-2-ylmethyl)carbamate | |

CAS RN |

184044-09-5 |

Source

|

| Record name | Benzyl [(piperidin-2-yl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。